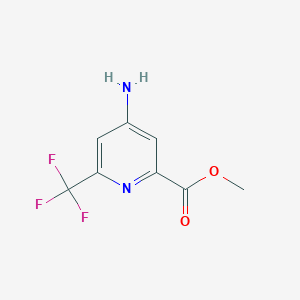

Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate

Description

Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of trifluoromethylpyridines This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the pyridine ring, which imparts unique chemical and physical properties

Properties

IUPAC Name |

methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)5-2-4(12)3-6(13-5)8(9,10)11/h2-3H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFDQPQGSOFZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4-iodobenzene . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of methyl isobutyl ketone (MIBK) as an extraction solvent and for Suzuki coupling reactions is one such method . The choice of solvents, catalysts, and reaction conditions is crucial for scaling up the production while maintaining the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation, employs boron reagents and palladium catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound can inhibit specific enzymes or receptors, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridines, such as:

Uniqueness

Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the amino and carboxylate groups, along with the trifluoromethyl group, makes it a versatile compound for various applications. Its unique structure allows for specific interactions with biological targets, making it valuable in drug development and agrochemical research .

Biological Activity

Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties.

Chemical Structure

The chemical structure of methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate can be represented as follows:

Biological Activity

The biological activity of methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate has been evaluated in various studies, focusing on its potential as an anti-inflammatory and antitumor agent.

Anti-inflammatory Activity

Research indicates that compounds similar to methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate exhibit significant anti-inflammatory properties. For instance, a study involving related pyridine derivatives demonstrated their effectiveness as EP4 antagonists, which are known to inhibit prostaglandin E2 (PGE2)-induced inflammatory responses in human whole blood assays . The IC50 value for one such derivative was reported at 123 nM, indicating a potent inhibitory effect on inflammation.

Antitumor Activity

In addition to anti-inflammatory effects, methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate and its analogs have shown promise in cancer research. A study highlighted the cytotoxic effects of pyridine derivatives on triple-negative breast cancer (TNBC) cell lines, where certain compounds led to significant growth inhibition with minimal toxicity to non-tumorigenic cells .

The mechanism by which methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the compound's ability to interact with specific biological targets, potentially modulating signaling pathways involved in inflammation and tumor growth.

Case Studies and Research Findings

-

Anti-inflammatory Studies :

- A series of studies have shown that derivatives of this compound can effectively inhibit inflammatory markers in vitro and in vivo models. The selectivity for EP4 receptors suggests a targeted approach to reducing inflammation without affecting other pathways.

- Antitumor Studies :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key approach involves:

Starting Material: 4-Chloro-6-(trifluoromethyl)pyridine-2-carbonitrile (or analogous halogenated intermediates) as a precursor .

Amination: Reaction with ammonia or protected amine sources under catalytic conditions (e.g., Pd/C or CuI) to introduce the amino group .

Esterification: Treatment with methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., HATU) to form the methyl ester .

Key Consideration: Monitor reaction progress via TLC or HPLC to avoid over-amination or ester hydrolysis .

Advanced: How do steric and electronic effects of the trifluoromethyl and amino groups influence regioselective functionalization?

Methodological Answer:

- Trifluoromethyl Group: Strong electron-withdrawing effect deactivates the pyridine ring, directing electrophilic substitutions to the 4-position. However, steric hindrance at the 6-position limits reactivity .

- Amino Group: Acts as an electron-donating group, enhancing nucleophilic reactivity at the 2-position. Protect the amino group (e.g., with Boc or acetyl) during reactions requiring harsh conditions to prevent undesired side reactions .

Experimental Design: Use DFT calculations to predict reactive sites and validate with controlled reactions (e.g., bromination or nitration) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the pyridine ring structure, with characteristic shifts for the trifluoromethyl group (δ ~120-125 ppm in ¹³C) and amino protons (δ ~5-6 ppm in ¹H) .

- Mass Spectrometry: High-resolution MS to verify molecular weight (C₈H₇F₃N₂O₂; theoretical MW: 232.05) .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect hydrolyzed byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times. Standardize protocols using guidelines like OECD 423 .

- Solubility Issues: Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to improve bioavailability .

Validation Step: Replicate studies with orthogonal assays (e.g., fluorescence-based ATP assays vs. MTT) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Basic: What are the known biological activities of this compound?

Methodological Answer:

- Anticancer Potential: Demonstrated in vitro against hepatocellular carcinoma (HepG2), with IC₅₀ values comparable to 5-fluorouracil. Mechanism involves cell cycle arrest at G1/S phase .

- Enzyme Inhibition: Acts as a selective inhibitor for kinases (e.g., EGFR) due to its pyridine-carboxylate scaffold .

Experimental Note: Use cytotoxicity assays (e.g., SRB) with triplicate replicates to ensure reproducibility .

Advanced: How can derivatization of this compound be optimized for enhanced pharmacokinetic properties?

Methodological Answer:

- Amino Group Modifications: Introduce sulfonamide or urea linkages to improve solubility and metabolic stability .

- Ester Hydrolysis: Replace the methyl ester with prodrug motifs (e.g., pivaloyloxymethyl) for controlled release in vivo .

Validation: Perform logP measurements and metabolic stability tests in liver microsomes .

Basic: What are the solubility challenges, and how can they be addressed?

Methodological Answer:

- Challenges: Low solubility in aqueous buffers (logP ~2.5) due to the trifluoromethyl group .

- Solutions:

- Use surfactants (e.g., Tween-80) or cyclodextrins for in vitro assays.

- Synthesize water-soluble salts (e.g., hydrochloride or ammonium derivatives) .

Advanced: How can computational modeling guide the design of analogs with improved target binding?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase domain). Focus on hydrogen bonding with the carboxylate and hydrophobic interactions with the trifluoromethyl group .

- MD Simulations: Assess binding stability over 100 ns trajectories to prioritize analogs with low RMSD values .

Basic: What precautions are necessary for handling this compound?

Methodological Answer:

- Storage: Keep under inert gas (N₂/Ar) at -20°C to prevent ester hydrolysis .

- Safety: Use PPE (gloves, goggles) due to potential irritancy. Refer to SDS for disposal guidelines .

Advanced: How can structural analogs resolve discrepancies in reported synthetic yields?

Methodological Answer:

- Root Cause Analysis: Low yields (<40%) often stem from side reactions (e.g., dehalogenation during amination). Use in situ IR or LC-MS to monitor intermediates .

- Optimization: Switch to microwave-assisted synthesis for faster reaction times and higher purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.